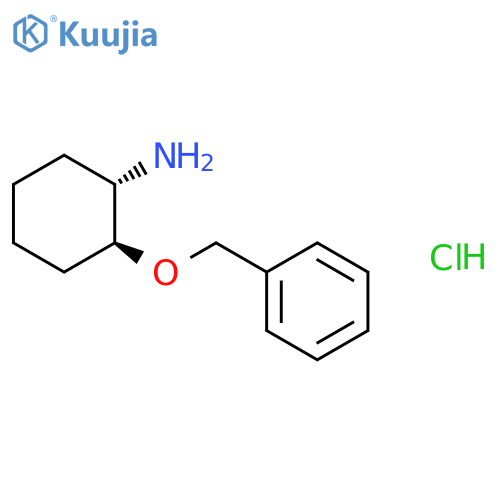

Cas no 1010811-74-1 ((1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride)

1010811-74-1 structure

商品名:(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- S,S-2-BenzyloxycyclohexylaMine hydrochloride

- (1S,2S)-2-(benzyloxy)cyclohexan-1-aMine HCl

- (1S,2S)-2-(Benzyloxy)cyclohexanamine Hydrochloride

- 1010811-74-1

- Cyclohexanamine, 2-(phenylmethoxy)-, hydrochloride (1:1), (1S,2S)-

- DB-145660

- (1S,2S)-2-(benzyloxy)cyclohexan-1-amine hydrochloride

- (1S,2S)-2-phenylmethoxycyclohexan-1-amine;hydrochloride

- BS-19081

- (1S,2S)-2-BENZYLOXYCYCLOHEXYLAMINE HYDROCHLORIDE

- SCHEMBL1135030

- (1S,2S)-2-(Benzyloxy)cyclohexanaminehydrochloride

- (1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride

-

- インチ: InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1

- InChIKey: ODDBKOFUCJGDJN-QNTKWALQSA-N

- ほほえんだ: C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl

計算された属性

- せいみつぶんしりょう: 241.123342g/mol

- どういたいしつりょう: 241.123342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 241.76g/mol

- トポロジー分子極性表面積: 35.2Ų

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906504-1g |

S,S-2-BenzyloxycyclohexylaMine hydrochloride |

1010811-74-1 | 98% | 1g |

¥871.20 | 2022-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906504-250mg |

S,S-2-BenzyloxycyclohexylaMine hydrochloride |

1010811-74-1 | 98% | 250mg |

¥294.30 | 2022-08-31 | |

| A2B Chem LLC | AA04567-5g |

(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |

1010811-74-1 | 95% | 5g |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AA04567-25g |

(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |

1010811-74-1 | 95% | 25g |

$209.00 | 2024-04-20 | |

| A2B Chem LLC | AA04567-1g |

(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |

1010811-74-1 | 95% | 1g |

$30.00 | 2024-04-20 | |

| Key Organics Ltd | BS-19081-5g |

(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |

1010811-74-1 | >95% | 5g |

£174.00 | 2025-02-08 | |

| TRC | A594918-50mg |

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |

1010811-74-1 | 50mg |

$ 65.00 | 2022-06-08 | ||

| TRC | A594918-100mg |

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |

1010811-74-1 | 100mg |

$ 80.00 | 2022-06-08 | ||

| A2B Chem LLC | AA04567-100g |

(1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl |

1010811-74-1 | 95% | 100g |

$532.00 | 2024-04-20 | |

| TRC | A594918-10mg |

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride |

1010811-74-1 | 10mg |

$ 50.00 | 2022-06-08 |

(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1010811-74-1 ((1S,2S)-2-(Benzyloxy)cyclohexan-1-amine Hydrochloride) 関連製品

- 13030-09-6(H-Glu-Obzl)

- 40571-86-6(trans-2-(Benzylamino)cyclohexanol)

- 15260-11-4(O-Benzyl-L-threonine benzyl ester oxalate(1:1))

- 46032-98-8((1R,2R)-2-amino-1-phenylpropane-1,3-diol)

- 55682-48-9(1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose)

- 492-41-1(L-(-)-Ephedrine)

- 28143-91-1((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量